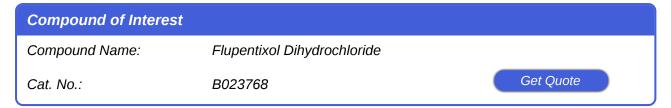


A Comparative Guide to Analytical Methods for Flupentixol Dihydrochloride

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This guide provides a detailed comparison of various analytical methods for the quantitative determination of **Flupentixol Dihydrochloride** in bulk and pharmaceutical dosage forms. The comparison is based on experimental data from published research, focusing on key performance parameters to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.

Performance Comparison of Analytical Methods

The following tables summarize the quantitative performance data for the most common analytical techniques used for **Flupentixol Dihydrochloride** analysis: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry (including derivative methods).

Table 1: Comparison of Chromatographic Methods (RP-HPLC and HPTLC)



Parameter	RP-HPLC Method 1	RP-HPLC Method 2	HPTLC Method	HPTLC Method 2
Mobile Phase	Methanol:Water	Acetonitrile:Buffe r (pH 5.8) (60:40 v/v)	Toluene:Glacial Acetic Acid (7:3 v/v)	Chloroform:Meth anol (4:6 v/v)
Stationary Phase	Phenomenex- Gemini C18 Column	Kromasil C8 Column (250x4.6 mm, 5 μm)	Silica Gel 60 F254 Plates	Silica Gel 60 F254 Plates
Detection Wavelength	229 nm[1]	235 nm	229 nm[1]	254 nm[2][3]
Retention Time (Rt) / Rf Value	4.28 min[1][4]	5.8 min	Rf = 0.21 ± 0.02[1][4]	Rf = 0.44[2][3]
Linearity Range	10-50 μg/mL[1] [4]	1-5 μg/mL	300-1500 ng/spot[1][4]	0.3-0.7 μ g/spot [2]
Correlation Coefficient (r²)	0.9996[4]	0.977	0.9993[1][4]	0.999[2]
Accuracy (% Recovery)	98.95 - 99.88% [1][4]	88%	Not specified	Not specified
Limit of Detection (LOD)	0.11 μg/mL[1]	0.1 μg/mL	6.24 ng/spot[1]	50 ng/spot[2][3]
Limit of Quantification (LOQ)	0.34 μg/mL[1]	0.5 μg/mL	18.92 ng/spot[1]	100 ng/spot[2][3]

Table 2: Comparison of UV-Visible Spectrophotometric Methods



Parameter	Zero Order Derivative	First Order Derivative	Second Order Derivative
Detection Wavelength (λmax)	229 nm[4]	222 nm[4]	214 nm[1][4]
Linearity Range	3-15 μg/mL[4]	3-15 μg/mL	3-15 μg/mL[1]
Correlation Coefficient (r²)	0.9999[4]	0.9996[1][4]	0.9998[1][4]
Accuracy (% Recovery)	Not specified	99.21 - 100.87%[1]	99.18 - 99.87%[1]
Limit of Detection (LOD)	Not specified	0.12 μg/mL[1]	0.36 μg/mL[1]
Limit of Quantification (LOQ)	Not specified	0.37 μg/mL[1]	1.11 μg/mL[1]

Experimental Protocols

This section provides detailed methodologies for the key analytical methods discussed.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

- a) RP-HPLC Method 1[1][4]
- Instrumentation: A High-Performance Liquid Chromatography system equipped with a UV detector.
- Column: Phenomenex-Gemini C-18 column.
- Mobile Phase: A mixture of methanol and water.
- Flow Rate: 1 mL/min.[1]
- Detection: UV detection at a wavelength of 229 nm.[1]



- Procedure: A standard stock solution of Flupentixol Dihydrochloride is prepared and further diluted to obtain working standards within the concentration range of 10-50 μg/mL. The samples are injected into the HPLC system, and the peak area is recorded at a retention time of approximately 4.28 minutes. A calibration curve is constructed by plotting the peak area against the concentration.
- b) RP-HPLC Method 2
- Instrumentation: HPLC system with a UV/Vis detector.
- Column: Kromasil C8 (250×4.6 mm, 5 μm).
- Mobile Phase: A mixture of Acetonitrile and Buffer in a ratio of 60:40 (v/v), with the final pH adjusted to 5.8 using orthophosphoric acid.
- Flow Rate: 1 mL/min.
- Injection Volume: 20 μL.
- · Detection: UV detection at 235 nm.
- Procedure: Standard solutions are prepared in the concentration range of 1-5 μg/mL. The samples are injected, and the chromatograms are recorded. The retention time for Flupentixol Dihydrochloride is approximately 5.8 minutes.

High-Performance Thin-Layer Chromatography (HPTLC)

- a) HPTLC Method 1[1][4]
- Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates.[1]
- Mobile Phase: A mixture of Toluene and Glacial Acetic Acid in a ratio of 7:3 (v/v).[1]
- Application: Samples are applied as bands on the HPTLC plate.
- Development: The plate is developed in a twin-trough chamber saturated with the mobile phase.



- Detection: Densitometric scanning is performed at 229 nm.[1]
- Procedure: Standard solutions are prepared to achieve a concentration range of 300-1500 ng per spot. The Rf value for Flupentixol Dihydrochloride is approximately 0.21.
- b) HPTLC Method 2[2][3]
- Stationary Phase: HPTLC plates coated with silica gel 60 F254.[2][3]
- Mobile Phase: A mixture of Chloroform and Methanol in a ratio of 4:6 (v/v).[2][3]
- Detection: Densitometric analysis in absorbance mode at 254 nm.[2][3]
- Procedure: The linearity is established in the range of 0.3-0.7 μ g/spot . The Rf value observed for Flupentixol is 0.44.[2][3]

UV-Visible Spectrophotometry

- Instrumentation: A double beam UV-Visible spectrophotometer.
- Solvent: Distilled water or methanol, depending on the specific method.
- Procedure:
 - Zero Order Derivative: A stock solution of Flupentixol Dihydrochloride is prepared and diluted to concentrations ranging from 3-15 µg/mL. The absorbance is measured at the maximum wavelength (λmax) of 229 nm.[4]
 - First Order Derivative: The zero-order spectra are converted to first-order derivative spectra. The amplitude is measured at 222 nm for concentrations ranging from 3-15 μg/mL.[4]
 - \circ Second Order Derivative: The zero-order spectra are converted to second-order derivative spectra. The amplitude is measured at 214 nm for concentrations between 3-15 μ g/mL.[1] [4]

Visualized Experimental Workflows



The following diagrams illustrate the workflows for the described analytical methods.



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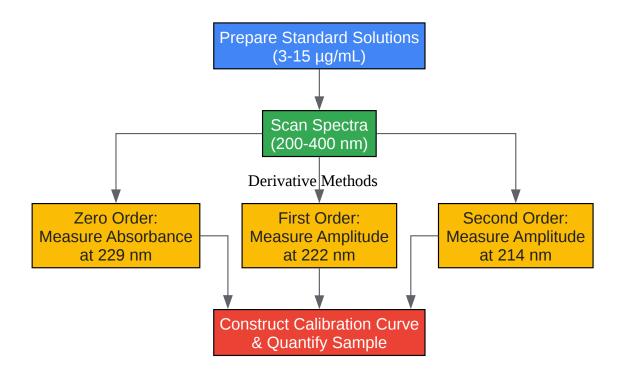
Caption: Workflow for RP-HPLC analysis of Flupentixol Dihydrochloride.



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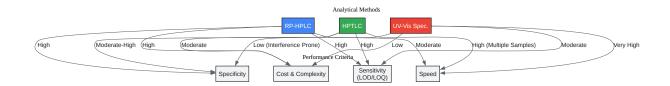
Caption: Workflow for HPTLC analysis of Flupentixol Dihydrochloride.





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Caption: Workflow for UV-Vis Spectrophotometric analysis.



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Caption: Logical comparison of analytical methods.



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